6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione
Overview
Description
ELOVL6-IN-2 is a potent, orally active, and selective inhibitor of the enzyme elongation of very long-chain fatty acid protein 6 (ELOVL6). This enzyme plays a crucial role in the elongation of fatty acids, specifically converting C16 saturated and monounsaturated fatty acids to C18 species. ELOVL6-IN-2 has been studied for its potential therapeutic applications, particularly in metabolic disorders and cancer .
Mechanism of Action
Target of Action
The primary target of the compound 6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione, also known as ELOVL6-IN-2, is the enzyme ELOVL6 . ELOVL6 is a member of the very-long-chain fatty acid elongase (ELOVL) family, which plays essential roles in lipid metabolism and cellular functions .
Mode of Action
ELOVL6-IN-2 acts as a potent, orally active, and selective inhibitor of ELOVL6 . ELOVL6 is a microsomal enzyme involved in the elongation of C16 saturated and monounsaturated fatty acids to form C18 fatty acids . By inhibiting ELOVL6, ELOVL6-IN-2 can effectively alter the fatty acid composition within cells .
Biochemical Pathways
The inhibition of ELOVL6 by ELOVL6-IN-2 affects the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling . VLCFAs serve as precursors for various lipid species, such as ceramides, sphingolipids, and cholesterol esters . Therefore, the action of ELOVL6-IN-2 can influence vital cellular processes, including membrane composition and fluidity, lipid droplet formation, and lipid signaling pathways .
Pharmacokinetics
It is known that elovl6-in-2 is orally active , suggesting that it has good bioavailability
Result of Action
The inhibition of ELOVL6 by ELOVL6-IN-2 results in a change in the cellular fatty acid composition . This can protect against insulin resistance, impaired insulin secretion, and obesity-related disorders . Therefore, ELOVL6-IN-2 is a crucial metabolic checkpoint, and limiting ELOVL6 expression or activity could be a new therapeutic approach to treat type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ELOVL6-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature . Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of ELOVL6-IN-2 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
ELOVL6-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
ELOVL6-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study fatty acid elongation and lipid metabolism.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
ELOVL6-IN-1: Another inhibitor of ELOVL6 with similar properties.
ELOVL6-IN-3: A newer compound with enhanced selectivity and potency.
Uniqueness
ELOVL6-IN-2 is unique due to its high selectivity and oral bioavailability. It has shown promising results in preclinical studies, particularly in reducing insulin resistance and improving metabolic health .
Conclusion
ELOVL6-IN-2 is a significant compound with diverse applications in scientific research and potential therapeutic uses. Its ability to selectively inhibit ELOVL6 makes it a valuable tool for studying lipid metabolism and developing new treatments for metabolic disorders and cancer.
Properties
IUPAC Name |
6,6-dimethyl-3-[5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl]-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F6N3O4/c1-15-21(23(39)37(35-15)17-9-11-18(12-10-17)41-28(32,33)34)26(27(29,30)31)22-19(13-25(2,3)14-20(22)38)36(24(26)40)16-7-5-4-6-8-16/h4-12,35H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEVMSDNWOWFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC(F)(F)F)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F6N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657629 | |
Record name | 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067647-43-1 | |
Record name | 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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